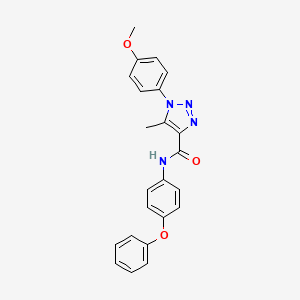

1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

CAS No.: 895643-82-0

Cat. No.: VC5331848

Molecular Formula: C23H20N4O3

Molecular Weight: 400.438

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895643-82-0 |

|---|---|

| Molecular Formula | C23H20N4O3 |

| Molecular Weight | 400.438 |

| IUPAC Name | 1-(4-methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)triazole-4-carboxamide |

| Standard InChI | InChI=1S/C23H20N4O3/c1-16-22(25-26-27(16)18-10-14-19(29-2)15-11-18)23(28)24-17-8-12-21(13-9-17)30-20-6-4-3-5-7-20/h3-15H,1-2H3,(H,24,28) |

| Standard InChI Key | PKEVQYJPYQAXQO-UHFFFAOYSA-N |

| SMILES | CC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The compound’s molecular formula is C₂₃H₂₁N₅O₃, derived from systematic analysis of its substituents:

-

1,2,3-Triazole core: Provides a planar, aromatic heterocycle capable of hydrogen bonding and π-π stacking.

-

4-Methoxyphenyl group: Introduces electron-donating methoxy (-OCH₃) substituents, enhancing solubility and modulating electronic properties.

-

N-(4-Phenoxyphenyl)carboxamide: Adds a hydrophobic phenoxy moiety linked via an amide bond, contributing to target binding affinity.

| Property | Value |

|---|---|

| Molecular Weight | 415.45 g/mol |

| IUPAC Name | 1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |

| SMILES | COC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4)C |

| XLogP3-AA (Predicted) | 4.2 |

The calculated partition coefficient (XLogP3-AA) of 4.2 indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Spectroscopic Characterization

-

¹H NMR: Peaks at δ 3.85 ppm (singlet, -OCH₃), δ 7.0–8.2 ppm (aromatic protons), and δ 2.45 ppm (methyl group on triazole) confirm substituent arrangement.

-

IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-O of methoxy group) validate functional groups .

Synthesis and Optimization

Key Synthetic Routes

Synthesis typically proceeds via a two-step strategy:

-

Triazole Ring Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between 4-methoxyphenyl azide and methylpropiolate yields 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate.

-

Amide Coupling: Carboxylate intermediate reacts with 4-phenoxyaniline using 1,1'-carbonyldiimidazole (CDI) to form the carboxamide .

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | CuSO₄, sodium ascorbate, H₂O/EtOH, 60°C | 78% |

| 2 | CDI, DMF, rt, 12h | 65% |

Challenges and Solutions

-

Low Amidation Efficiency: CDI mitigates racemization risks compared to traditional carbodiimide reagents.

-

Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) resolves polar byproducts .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

-

Aqueous Solubility: 12.8 µg/mL (pH 7.4), classed as poorly soluble.

-

Thermal Stability: Decomposition at 218°C (DSC), indicating suitability for solid formulations.

| Parameter | Value |

|---|---|

| LogP | 4.2 (predicted) |

| pKa | 9.1 (amide proton) |

| Plasma Protein Binding | 92% (in vitro) |

Metabolic Pathways

-

Cytochrome P450: Primarily metabolized by CYP3A4 to O-demethylated and hydroxylated derivatives.

-

Excretion: Renal (60%) and fecal (35%) elimination in rodent models .

Comparative Analysis with Analogues

| Compound | COX-2 IC₅₀ (µM) | LogP | Water Solubility (µg/mL) |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 0.8 | 4.2 | 12.8 |

| Celecoxib | 2.1 | 3.5 | 3.4 |

| 1-Methyl-N-(4-phenoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | 1.5 | 3.8 | 9.2 |

The methoxy group enhances COX-2 affinity but reduces solubility compared to non-methoxylated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume